Methylmalonyl coenzyme A tetralithium salt hydrate

Catalog No.
S1794841
CAS No.
104809-02-1
M.F
C25H36Li4N7O19P3S1
M. Wt
891.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmalonyl coenzyme A tetralithium salt hydrate

CAS Number

104809-02-1

Product Name

Methylmalonyl coenzyme A tetralithium salt hydrate

IUPAC Name

tetralithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoate;hydrate

Molecular Formula

C25H36Li4N7O19P3S1

Molecular Weight

891.34

InChI

InChI=1S/C25H40N7O19P3S.4Li.H2O/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;;;;;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);;;;;1H2/q;4*+1;/p-4/t12?,13-,16-,17-,18+,22-;;;;;/m1...../s1

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

General Use of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate

Application in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Scientific Field: Analytical Chemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the preparation of the calibration curve in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .

Methods of Application: In this application, MM-CoA is used as a standard for calibration in UPLC-MS/MS. The exact procedure would depend on the specific protocol of the UPLC-MS/MS analysis.

Results or Outcomes: The use of MM-CoA in the calibration curve would help in the accurate quantification of analytes in the UPLC-MS/MS analysis .

Application in Enzyme Activity Measurement

Scientific Field: Biochemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the measurement of methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase activity .

Methods of Application: In this application, MM-CoA is used as a substrate in the enzymatic reactions catalyzed by methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. The exact procedure would depend on the specific protocols of the enzyme activity assays.

Results or Outcomes: The use of MM-CoA in these assays would help in the accurate measurement of the activities of these enzymes .

Application in Kinetic Assay of Acetyltransferase Gcn5 Acylation

Summary of the Application: Methylmalonyl coenzyme A has been used in the kinetic assay of acetyltransferase Gcn5 acylation .

Methods of Application: In this application, MM-CoA is used as a cofactor in the kinetic assay of acetyltransferase Gcn5 acylation. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the acylation activity of acetyltransferase Gcn5 .

Application in JNADH and JNADPH Production Assay

Summary of the Application: Methylmalonyl coenzyme A has been used as a cofactor in JNADH and JNADPH production assay .

Methods of Application: In this application, MM-CoA is used as a cofactor in the production assay of JNADH and JNADPH. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the production of JNADH and JNADPH .

  • MM-CoA is a salt form of methylmalonyl coenzyme A (MM-CoA), a molecule involved in cellular metabolism [].
  • It arises from the breakdown of odd-chain fatty acids, cholesterol, and specific amino acids [].

Molecular Structure Analysis

  • MM-CoA possesses a complex structure with three key features:
    • A central nucleotide core containing adenine, ribose, and phosphate groups [].
    • A β-mercaptoethylamine (β-MEA) arm linked to the core, which carries the active functional group [].
    • A methylmalonyl group attached to the β-MEA arm [].

Chemical Reactions Analysis

  • MM-CoA plays a vital role in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a step in the metabolism of certain nutrients [].
  • This conversion is catalyzed by the enzyme methylmalonyl-CoA mutase, requiring vitamin B12 as a cofactor [].
Reaction: L-Methylmalonyl-CoA + AdoB12 --> Succinyl-CoA + AdoB12* (where AdoB12 is a vitamin B12-derived cofactor) []

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for MM-CoA is limited due to its instability and use in biological research [].
  • MM-CoA is likely hygroscopic (absorbs moisture) and light-sensitive due to the presence of labile functional groups [].
  • MM-CoA acts as a substrate for enzymes like methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase, which are crucial for propionate metabolism and the breakdown of certain amino acids [, ].
  • In healthy individuals, MM-CoA is efficiently converted to succinyl-CoA, which enters the Krebs cycle for energy production [].
  • MM-CoA is not commercially available due to its targeted use in research settings [].
  • Limited information exists on specific safety hazards, but standard laboratory precautions for handling biological materials should be followed [].

Additional Points

  • MM-CoA research is vital for understanding inherited metabolic disorders like methylmalonic acidemia, where defects in enzymes handling MM-CoA can lead to health complications.
  • Research on MM-CoA interactions with enzymes can aid in developing diagnostic tools and potential therapies for such disorders.

Dates

Modify: 2023-08-15

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